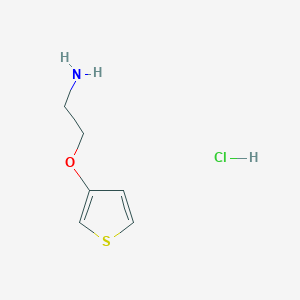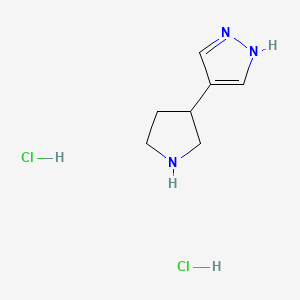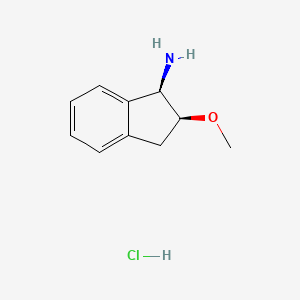
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride is an organic compound that features a thiophene ring, an ether linkage, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride typically involves the reaction of thiophen-3-ol with 2-chloroethanamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophen-3-ol acts as a nucleophile, displacing the chloride ion from 2-chloroethanamine hydrochloride.
- Step 1: Formation of Thiophen-3-ol:
- Thiophene is treated with a suitable oxidizing agent to form thiophen-3-ol.
- Reaction conditions: Oxidizing agent (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (room temperature).
- Step 2: Nucleophilic Substitution:
- Thiophen-3-ol is reacted with 2-chloroethanamine hydrochloride in the presence of a base (e.g., sodium hydroxide).
- Reaction conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (reflux).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Thiophene sulfoxide, thiophene sulfone.
- Reduction:
- The amine group can be reduced to form secondary or tertiary amines.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Major products: Secondary amine derivatives, tertiary amine derivatives.
- Substitution:
- The ether linkage can participate in substitution reactions, where the thiophene ring can be replaced by other nucleophiles.
- Common reagents: Halides, nucleophiles (e.g., amines, thiols).
- Major products: Substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride has diverse applications in scientific research:
- Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
- Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
- Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
- Applied in the development of corrosion inhibitors and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
- Potential targets include voltage-gated sodium channels, G-protein coupled receptors, and kinases.
- Pathways Involved:
- The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.
- These pathways are involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
- 2-(thiophen-2-yloxy)ethan-1-amine hydrochloride:
- Similar structure but with the thiophene ring attached at the 2-position.
- Different reactivity and biological activity due to the positional isomerism.
- 2-(thiophen-3-yl)ethan-1-amine hydrochloride:
- Lacks the ether linkage, resulting in different chemical properties and reactivity.
- Used in different applications due to the absence of the ether group.
- 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine hydrochloride:
- Contains a trifluoromethyl group, which significantly alters its chemical and biological properties.
- Exhibits different pharmacological activities and industrial applications.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
2-thiophen-3-yloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c7-2-3-8-6-1-4-9-5-6;/h1,4-5H,2-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAJGRUIYNUEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)

![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)


![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)





